molecular formula C9H14O3 B13510048 2-Methyl-2-(oxolan-2-yl)cyclopropane-1-carboxylic acid

2-Methyl-2-(oxolan-2-yl)cyclopropane-1-carboxylic acid

Cat. No.: B13510048
M. Wt: 170.21 g/mol
InChI Key: MLLVVTKWJRUSDI-UHFFFAOYSA-N
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Description

2-Methyl-2-(oxolan-2-yl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C9H14O3 It features a cyclopropane ring substituted with a carboxylic acid group and an oxolan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(oxolan-2-yl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors. One common method is the reaction of 2-methylcyclopropane-1-carboxylic acid with oxirane under acidic conditions to introduce the oxolan-2-yl group. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(oxolan-2-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or alkanes.

    Substitution: The oxolan-2-yl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted cyclopropane derivatives.

Scientific Research Applications

2-Methyl-2-(oxolan-2-yl)cyclopropane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(oxolan-2-yl)cyclopropane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The cyclopropane ring’s strain and the oxolan-2-yl group’s electronic properties play a crucial role in its reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropane-1-carboxylic acid: Lacks the oxolan-2-yl group, making it less complex.

    2-Methylcyclopropane-1-carboxylic acid: Similar structure but without the oxolan-2-yl group.

    2-Methoxy-2-phenylcyclopropane-1-carboxylic acid: Contains a methoxy and phenyl group instead of the oxolan-2-yl group.

Uniqueness

2-Methyl-2-(oxolan-2-yl)cyclopropane-1-carboxylic acid is unique due to the presence of both the cyclopropane ring and the oxolan-2-yl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research.

Properties

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

2-methyl-2-(oxolan-2-yl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C9H14O3/c1-9(5-6(9)8(10)11)7-3-2-4-12-7/h6-7H,2-5H2,1H3,(H,10,11)

InChI Key

MLLVVTKWJRUSDI-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1C(=O)O)C2CCCO2

Origin of Product

United States

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